molecular formula C13H13F3N4 B11718555 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11718555
M. Wt: 282.26 g/mol
InChI Key: SSIPIQQKMYCMHD-UHFFFAOYSA-N
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Description

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a benzyl group at the 8th position and a trifluoromethyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps :

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine hydrate with a suitable dicarbonyl compound.

    Cyclization: The intermediate formed in the previous step undergoes cyclization to form the triazolopyrazine core.

    Introduction of Substituents: The benzyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of commercially available starting materials and reagents, and the reaction conditions are carefully controlled to minimize the formation of byproducts . The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation and survival . The binding of the compound to its target can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.

Comparison with Similar Compounds

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives :

    Similar Compounds: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

    Uniqueness: The presence of the benzyl group at the 8th position and the trifluoromethyl group at the 3rd position imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C13H13F3N4

Molecular Weight

282.26 g/mol

IUPAC Name

8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)12-19-18-11-10(17-6-7-20(11)12)8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2

InChI Key

SSIPIQQKMYCMHD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(N1)CC3=CC=CC=C3

Origin of Product

United States

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